3-aminopiperidine-3-carboxylic Acid
Overview
Description
3-Aminopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring with an amino group and a carboxylic acid group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopiperidine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multi-enzyme cascades. For instance, the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine is facilitated by variants of galactose oxidase and imine reductase . This method ensures high enantiopurity and prevents racemisation of key intermediates.
Industrial Production Methods: Industrial production methods often involve the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclisation of α-amino acids . These methods are well-established but may lack chiral control and involve the use of expensive and toxic reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopiperidine-3-carboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: Involves the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Can be achieved using reagents like thionyl chloride (SOCl2) to form acid chlorides.
Major Products: The major products formed from these reactions include derivatives such as 3-aminopiperidine-3-acetic acid and other substituted piperidines.
Scientific Research Applications
3-Aminopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, influencing their activity and leading to the formation of desired products. The exact pathways and targets can vary depending on the specific application and the derivatives being synthesized .
Comparison with Similar Compounds
3-Aminopiperidine: A simpler analogue without the carboxylic acid group.
3-Aminoazepane: A structurally similar compound with a seven-membered ring instead of a six-membered piperidine ring.
Uniqueness: 3-Aminopiperidine-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the piperidine ring, which provides it with distinct chemical properties and reactivity compared to its analogues .
Properties
IUPAC Name |
3-aminopiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMCEBXMHDZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435937 | |
Record name | 3-aminopiperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72519-17-6 | |
Record name | 3-aminopiperidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.